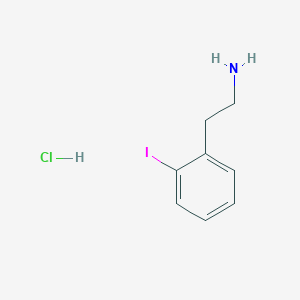

Benzeneethanamine, 2-iodo-, hydrochloride

CAS No.: 76464-97-6

Cat. No.: VC8419792

Molecular Formula: C8H11ClIN

Molecular Weight: 283.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76464-97-6 |

|---|---|

| Molecular Formula | C8H11ClIN |

| Molecular Weight | 283.54 g/mol |

| IUPAC Name | 2-(2-iodophenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H10IN.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4H,5-6,10H2;1H |

| Standard InChI Key | ATTYJYOTKWDKLR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CCN)I.Cl |

| Canonical SMILES | C1=CC=C(C(=C1)CCN)I.Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

Benzeneethanamine, 2-iodo-, hydrochloride consists of a phenethylamine backbone substituted with an iodine atom at the ortho position of the phenyl ring, coupled with a hydrochlorinated amine group. The SMILES notation C1=CC=C(C(=C1)CCN)I and InChIKey YNDYXJUDBNYUBF-UHFFFAOYSA-N confirm its planar aromatic system and ethylamine side chain. The iodine atom introduces significant steric and electronic effects, altering reactivity compared to unsubstituted phenethylamines.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁ClIN | |

| Exact Mass | 283.95 g/mol | |

| SMILES | C1=CC=C(C(=C1)CCN)I | |

| InChIKey | YNDYXJUDBNYUBF-UHFFFAOYSA-N |

Predicted Collision Cross Sections

Ion mobility spectrometry (IMS) predictions for adducts reveal insights into its gas-phase behavior :

Table 2: Collision Cross Sections (CCS)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 247.99308 | 137.9 |

| [M+Na]⁺ | 269.97502 | 142.9 |

| [M-H]⁻ | 245.97852 | 135.0 |

These values assist in mass spectrometry-based identification, particularly in forensic toxicology .

Physicochemical Properties

Spectroscopic Profiles

-

Mass Spectrometry: Dominant fragments at m/z 247.99308 ([M+H]⁺) and 245.97852 ([M-H]⁻) align with halogen isotopic patterns .

-

NMR: Expected aromatic proton signals between δ 7.2–7.8 ppm (iodo-substituted phenyl) and ethylamine protons near δ 2.5–3.5 ppm (unreported in literature) .

Applications in Research

Forensic Toxicology

Halogenated phenethylamines like this compound are investigated for their potential misuse as psychoactive substances. Structural analogs (e.g., 25B-NBOMe) exhibit potent serotonergic activity, implicating similar derivatives in overdose cases . Detection limits for related compounds via HPLC-MS/MS reach 180 pg/mL in serum, suggesting applicability in trace forensic analysis .

Pharmacological Probes

The iodine atom’s radiolabeling potential (e.g., with ¹²³I or ¹²⁵I) positions this compound as a candidate for receptor-binding studies targeting trace amine-associated receptors (TAARs) .

Analytical Methodologies

Chromatographic Techniques

Reverse-phase HPLC with C18 columns and acetonitrile/ammonium formate gradients effectively separate halogenated phenethylamines . Retention times vary based on iodine’s hydrophobicity.

Mass Spectrometric Detection

High-resolution mass spectrometry (HRMS) distinguishes isotopic clusters (e.g., ¹²⁷I vs. ¹²⁹I), aiding structural confirmation . MS/MS fragmentation patterns typically include losses of NH₃ (17 Da) and HCl (36 Da) .

Future Research Directions

-

Metabolic Profiling: Cytochrome P450-mediated oxidation pathways remain uncharacterized.

-

Crystallography: X-ray diffraction data would resolve conformational preferences.

-

Receptor Binding Assays: TAAR1/TAAR2 affinity studies could elucidate psychoactive potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume